3-Chloropentanenitrile
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Overview
Description
3-Chloropentanenitrile, also known as 3-Chloro-valeronitrile, is an organic compound with the molecular formula C5H8ClN. It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of a chlorine atom attached to the third carbon of a pentanenitrile chain.
Preparation Methods
3-Chloropentanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropentanoic acid with thionyl chloride, which converts the carboxylic acid group into a nitrile group. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
Chemical Reactions Analysis
3-Chloropentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting this compound with sodium hydroxide can yield 3-hydroxypentanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloropentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with nitrile functional groups.
Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 3-Chloropentanenitrile exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In reduction reactions, the nitrile group is converted to an amine, which can participate in further chemical transformations.
The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present in the compound and the reagents used in the reactions.
Comparison with Similar Compounds
3-Chloropentanenitrile can be compared with other similar compounds such as 5-Chloropentanenitrile and 3-Chloropentane.
5-Chloropentanenitrile: This compound has the chlorine atom attached to the fifth carbon of the pentanenitrile chain, which can lead to different reactivity and chemical properties.
3-Chloropentane: This compound lacks the nitrile group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
88725-90-0 |
---|---|
Molecular Formula |
C5H8ClN |
Molecular Weight |
117.58 g/mol |
IUPAC Name |
3-chloropentanenitrile |
InChI |
InChI=1S/C5H8ClN/c1-2-5(6)3-4-7/h5H,2-3H2,1H3 |
InChI Key |
FZLSIKURPMQSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)Cl |
Origin of Product |
United States |
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